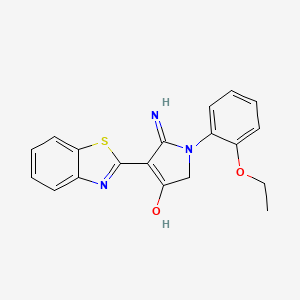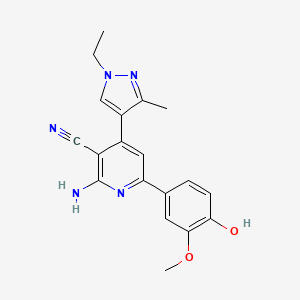![molecular formula C22H17ClN2O3 B6019894 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B6019894.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide, also known as BMB-Cl, is a chemical compound that belongs to the benzamide class of drugs. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. BMB-Cl has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mecanismo De Acción
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide exerts its pharmacological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that is overexpressed in many cancer cells and is involved in various cellular processes, including cell cycle regulation, DNA repair, and RNA transcription. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and proliferation, leading to cell cycle arrest and apoptosis. This compound also inhibits the abnormal phosphorylation of tau and alpha-synuclein proteins, which are involved in the pathogenesis of neurodegenerative diseases. Additionally, this compound inhibits the activity of viral protein kinases, which are essential for viral replication and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of CK2 activity, inhibition of tau and alpha-synuclein phosphorylation, and inhibition of viral replication. This compound has also been shown to have low toxicity and good bioavailability, making it a promising drug candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is its high selectivity for CK2, which makes it a potent and specific inhibitor of this protein kinase. This compound also has good bioavailability and low toxicity, making it a promising drug candidate for further development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound may have off-target effects on other protein kinases, which could limit its specificity and efficacy in certain contexts.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and safety in vivo. Another direction is the investigation of its potential use in combination with other anticancer drugs or therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Moreover, this compound could be further studied for its potential use in treating other diseases, such as viral infections and neurodegenerative diseases, by targeting other protein kinases or signaling pathways. Overall, this compound holds great promise as a potent and selective inhibitor of CK2, with potential applications in various fields of biomedical research.
Métodos De Síntesis
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves several steps, starting from the reaction of 5-chloro-2-aminobenzoxazole with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate compound. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells, by targeting the CK2 signaling pathway. This compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, by inhibiting the abnormal phosphorylation of tau and alpha-synuclein proteins. Moreover, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus, human papillomavirus, and dengue virus, by targeting the viral protein kinases.
Propiedades
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-15(22-25-18-12-14(23)10-11-20(18)28-22)7-5-8-17(13)24-21(26)16-6-3-4-9-19(16)27-2/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYSJDWTNCDVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6019818.png)

![3-[(dimethylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6019831.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B6019833.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6019835.png)
![5-(1-acetyl-L-prolyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6019840.png)
![N-cyclopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6019845.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6019847.png)

![2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6019869.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6019902.png)

![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6019909.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6019913.png)